2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of ethanone, featuring two methoxy groups attached to the phenyl ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one typically involves the chlorination of 1-(3,5-dimethoxyphenyl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the manufacture of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy substituents play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one
- 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
Comparison: 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the 3,5-dimethoxy substitution pattern may result in different steric and electronic effects, thereby affecting its chemical behavior and biological activity.
Properties
CAS No. |
72612-04-5 |
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Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-1-(3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
GOQDJUXAXTZKQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCl)OC |
Origin of Product |
United States |
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